3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol
Overview
Description
3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol, also known as BPAP, is a compound that belongs to the family of piperidine-based drugs. It has a molecular formula of C15H24N2O and a molecular weight of 248.36 .
Molecular Structure Analysis
The molecular structure of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol consists of a benzyl group attached to a piperidine ring, which is further linked to a propanol group via an amino bridge .Physical And Chemical Properties Analysis
The compound has a molecular weight of 248.36 . Further physical and chemical properties are not available in the retrieved resources.Scientific Research Applications
NLRP3 Inflammasome Inhibition
3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol: has been identified as a potential scaffold for the development of NLRP3 inflammasome inhibitors . The NLRP3 inflammasome plays a crucial role in the immune system’s response to pathogens and stress signals. Compounds derived from this scaffold have shown the ability to inhibit NLRP3-dependent pyroptosis and IL-1β release, which are key processes in inflammation and immune response.
Antimicrobial Activity
The structural analogs of this compound have been explored for their antimicrobial properties . By docking simulations, certain derivatives have demonstrated the potential to inhibit bacterial oxidoreductase enzymes, which are essential for bacterial survival. This suggests that **3
properties
IUPAC Name |
3-[(1-benzylpiperidin-4-yl)amino]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c18-12-4-9-16-15-7-10-17(11-8-15)13-14-5-2-1-3-6-14/h1-3,5-6,15-16,18H,4,7-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTWYVLPFXWGIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCCCO)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390022 | |
Record name | 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol | |
CAS RN |
198823-22-2 | |
Record name | 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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